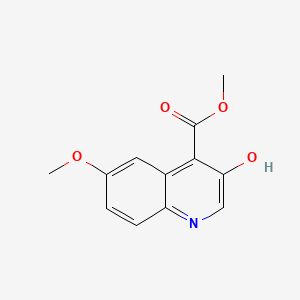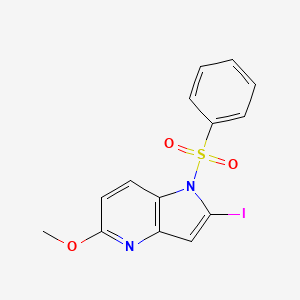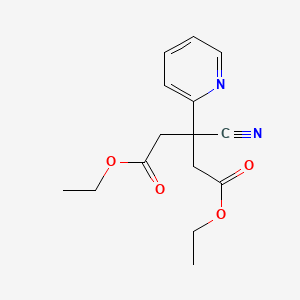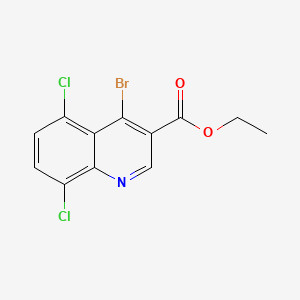![molecular formula C10H9ClN2O2 B595940 4-氯-1H-吡咯并[2,3-c]吡啶-2-羧酸乙酯 CAS No. 1234616-15-9](/img/structure/B595940.png)
4-氯-1H-吡咯并[2,3-c]吡啶-2-羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Ethyl 4-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate” is a chemical compound with the CAS Number: 1234616-15-9 . It has a linear formula of C10H9CLN2O2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9ClN2O2/c1-2-15-10(14)8-3-6-7(11)4-12-5-9(6)13-8/h3-5,13H,2H2,1H3 . This indicates the molecular structure of the compound.
Chemical Reactions Analysis
While specific chemical reactions involving “Ethyl 4-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate” are not available, there are studies on the chemical reactions of related 1H-Pyrrolo[2,3-b]pyridine derivatives .
Physical And Chemical Properties Analysis
The molecular weight of “Ethyl 4-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate” is 224.65 . It has a computed XLogP3 of 2.5, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 .
科学研究应用
镇痛和镇静剂
吡咯并吡啶衍生物已被研究用于其作为镇痛剂和镇静剂的潜在用途 . 这表明“4-氯-1H-吡咯并[2,3-c]吡啶-2-羧酸乙酯”可能在开发新的止痛药和镇静剂中发挥作用。
神经系统疾病的治疗
研究表明吡咯并吡啶衍生物可用于治疗神经系统疾病 . 这可能包括帕金森病、阿尔茨海默病和多发性硬化症等疾病。
免疫系统疾病的治疗
吡咯并吡啶衍生物也被发现具有治疗免疫系统疾病的应用 . 这可能包括类风湿性关节炎、狼疮和炎症性肠病等疾病。
抗糖尿病药
一些吡咯并吡啶衍生物被发现具有抗糖尿病特性 . 这表明“4-氯-1H-吡咯并[2,3-c]吡啶-2-羧酸乙酯”可能在糖尿病治疗中发挥作用。
抗分枝杆菌剂
吡咯并吡啶衍生物被发现具有抗分枝杆菌活性 . 这表明它在治疗分枝杆菌感染(如结核病)中具有潜在的应用。
抗病毒药
一些吡咯并吡啶衍生物被发现具有抗病毒特性 . 这表明它在治疗病毒感染中具有潜在的应用。
抗肿瘤药
吡咯并吡啶衍生物被发现具有抗肿瘤活性 . 这表明它在治疗各种癌症中具有潜在的应用。
激酶抑制
吡咯并嘧啶衍生物(结构上类似于吡咯并吡啶衍生物)已显示出对激酶抑制的活性 . 这表明它在治疗涉及异常激酶活性的疾病(如某些类型的癌症)中具有潜在的应用。
安全和危害
未来方向
作用机制
Target of Action
Compounds with similar structures have been known to target janus kinases (jaks), which play crucial roles in cytokine-mediated signal transduction .
Mode of Action
Similar compounds have been shown to inhibit jaks, leading to a reduction in cytokine-responsive gene expression .
Biochemical Pathways
Inhibition of jaks can affect various cytokine-mediated pathways, impacting immune response and cell proliferation .
Result of Action
Similar compounds have been shown to reduce blood glucose levels, suggesting potential applications in the treatment of hyperglycemia and related conditions .
生化分析
Biochemical Properties
Ethyl 4-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context of the reaction. The nature of these interactions often involves binding to the active site of the enzyme, thereby influencing its activity and the overall biochemical pathway .
Cellular Effects
The effects of Ethyl 4-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate on cells are diverse and depend on the type of cell and the concentration of the compound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in certain cell types, this compound can modulate signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses . Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, Ethyl 4-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their function. This binding can lead to changes in the enzyme’s conformation and activity, ultimately affecting the biochemical pathways in which the enzyme is involved. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 4-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of Ethyl 4-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
Ethyl 4-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the activity of key enzymes in pathways such as glycolysis, the citric acid cycle, and oxidative phosphorylation . These interactions can lead to changes in the overall metabolic state of the cell, affecting energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, Ethyl 4-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments, influencing its activity and function . The transport and distribution of this compound are essential for its efficacy in biochemical reactions and cellular processes .
Subcellular Localization
The subcellular localization of Ethyl 4-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular function .
属性
IUPAC Name |
ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-3-6-7(11)4-12-5-9(6)13-8/h3-5,13H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVIEEJBFFRMMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=NC=C2N1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-O-Benzyl 7a-O-ethyl (3aS,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate;hydrochloride](/img/structure/B595860.png)
![Methyl 2-[(2-methylpropan-2-yl)oxycarbonyl-(2-oxoethyl)amino]acetate](/img/structure/B595862.png)





![Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate](/img/structure/B595876.png)

